

# Orismilast and Apremilast: A Comparative Guide for Plaque Psoriasis Treatment

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two oral phosphodiesterase 4 (PDE4) inhibitors for the treatment of moderate-to-severe plaque psoriasis: **orismilast**, a next-generation selective inhibitor, and apremilast, a first-in-class molecule. The comparison is based on data from key clinical trials, focusing on their mechanism of action, clinical efficacy, safety profiles, and the experimental protocols underpinning the findings. It is important to note that no head-to-head clinical trials have been conducted; therefore, efficacy and safety data are presented from their respective placebo-controlled studies.

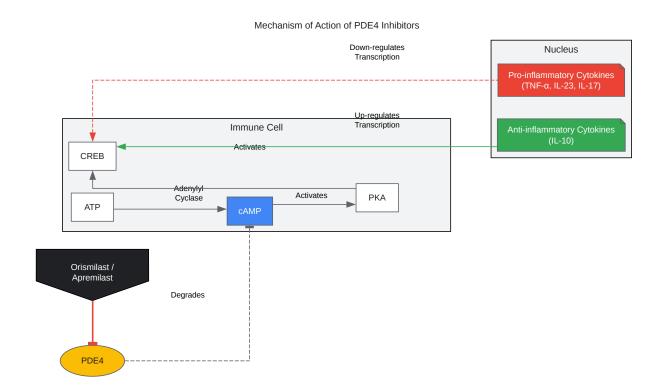
## **Mechanism of Action: Targeting PDE4 in Psoriasis**

Both **orismilast** and apremilast function by inhibiting phosphodiesterase 4 (PDE4), an enzyme crucial for degrading cyclic adenosine monophosphate (cAMP) within immune cells.[1] By blocking PDE4, these drugs increase intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes involved in the inflammatory cascade. The net effect is a reduction in the production of proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and IL-17, and an increase in the production of anti-inflammatory cytokines like IL-10.[2]

**Orismilast** is distinguished as a next-generation inhibitor with high potency and selectivity for PDE4B and PDE4D subtypes, which are strongly linked to inflammation.[3][4][5] In preclinical models, **orismilast** has demonstrated 2-5 times greater potency than apremilast on all PDE4



isoforms and up to 39 times more potency on specific PDE4-B/D isoforms.[6] This enhanced selectivity may contribute to its efficacy profile.[5]



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Mechanism of Action of PDE4 Inhibitors

# **Clinical Efficacy**

The clinical efficacy of **orismilast** and apremilast has been evaluated in separate, multicenter, randomized, double-blind, placebo-controlled trials. **Orismilast** was assessed in the Phase IIb



IASOS trial, while apremilast's efficacy was established in the Phase III ESTEEM 1 and 2 trials. [7][8] The primary endpoint for these studies was typically the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) at Week 16.

Table 1: Comparison of Clinical Efficacy at Week 16

| Endpoint                         | Orismilast (IASOS<br>Phase IIb)[7][9]      | Apremilast<br>(ESTEEM 1 & 2<br>Pooled)[10]                | Placebo   |
|----------------------------------|--|---|---|
| PASI-75                          | 39.5% - 49.0% (20mg<br>- 40mg BID)         | 33.1% (ESTEEM 1),<br>28.8% (ESTEEM 2)<br>(30mg BID)       | 5.3% (ESTEEM 1),<br>5.8% (ESTEEM 2),<br>16.5% (IASOS) |
| PASI-90                          | 22.0% - 28.3% (20mg<br>- 40mg BID)         | Not typically a<br>primary/secondary<br>endpoint at Wk 16 | 8.3% (IASOS)  |
| sPGA 0/1<br>(clear/almost clear) | Not reported as primary/secondary endpoint | 21.7% (ESTEEM 1)  | 3.9% (ESTEEM 1)                                       |
| Mean % Change in PASI            | -52.6% to -63.7%<br>(20mg - 40mg BID)      | Not reported as primary endpoint                          | -17.3% (IASOS)  |

Note: Data are from separate trials and cannot be directly compared. sPGA = static Physician's Global Assessment.

## **Safety and Tolerability**

The safety profiles for both drugs are consistent with the PDE4 inhibitor class. The most commonly reported adverse events are gastrointestinal in nature.

Table 2: Common Adverse Events (Reported in ≥5% of Patients)



| Adverse Event                        | Orismilast (IASOS<br>Phase IIb)[6] | Apremilast<br>(ESTEEM 1 & 2<br>Pooled)[11] | Placebo (ESTEEM<br>Pooled)[11] |
|--------------------------------------|------------------------------------|--|--------------------------------|
| Diarrhea                             | Dose-dependent                     | 17.8%                                      | 7.1%                           |
| Nausea                               | Dose-dependent                     | 16.6%                                      | 6.9%                           |
| Headache                             | Dose-dependent                     | 14.1%                                      | 7.4%                           |
| Upper Respiratory<br>Tract Infection | Similar to placebo                 | 8.4%                                       | 6.4%                           |
| Nasopharyngitis                      | Similar to placebo                 | 7.3%                                       | 6.4%                           |
| Tension Headache                     | Not specified                      | 5.1%                                       | 2.4%                           |

For both treatments, gastrointestinal events like diarrhea and nausea were most frequent during the initial phase of treatment and were generally transient and mild to moderate in severity.[6][12]

### **Experimental Protocols**

The methodologies for the key clinical trials, while not identical, followed a similar structure for evaluating efficacy and safety in patients with moderate-to-severe plaque psoriasis.

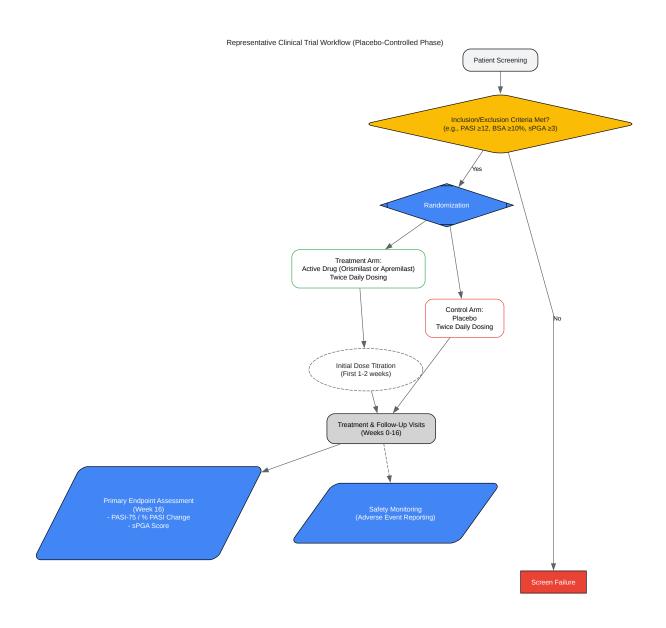
Key Clinical Trial Design: IASOS (**Orismilast**) & ESTEEM (Apremilast)

- Study Design: Both were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[7][11]
- Patient Population: Adults (≥18 years) with chronic moderate-to-severe plaque psoriasis, typically defined by a Psoriasis Area and Severity Index (PASI) score ≥12, body surface area (BSA) involvement ≥10%, and a static Physician's Global Assessment (sPGA) score of ≥3 (moderate or severe).[13][14]
- Randomization:



- IASOS: Patients were randomized (1:1:1:1) to receive orismilast (20 mg, 30 mg, or 40 mg twice daily) or placebo.[7]
- ESTEEM: Patients were randomized (2:1) to receive apremilast (30 mg twice daily) or placebo.[11]
- Treatment Period: The primary efficacy endpoint was assessed at Week 16.[7][8]
  - In the ESTEEM trials, after Week 16, placebo patients were switched to apremilast. At Week 32, a randomized treatment withdrawal phase was initiated for responders to evaluate maintenance of effect.[1][8]
- Primary Endpoint: The primary endpoint for the ESTEEM trials was the proportion of patients achieving PASI-75 at Week 16.[8] For the IASOS trial, the primary endpoint was the percentage change in PASI from baseline to Week 16.[7][15]
- Key Secondary Endpoints: These included the proportion of patients achieving sPGA of 0 (clear) or 1 (almost clear), and improvements in patient-reported outcomes like the Dermatology Life Quality Index (DLQI).[13] The IASOS trial also assessed PASI-75 and PASI-90 as secondary endpoints.[15]





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#### References

- 1. researchgate.net [researchgate.net]
- 2. Efficacy of apremilast in the treatment of moderate to severe psoriasis: a randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniontherapeutics.com [uniontherapeutics.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. uniontherapeutics.com [uniontherapeutics.com]
- 6. Orismilast for moderate-to-severe psoriasis: Results from the phase IIb IASOS trial [psoriasis-hub.com]
- 7. Orismilast in moderate-to-severe psoriasis: Efficacy and safety from a 16-week, randomized, double-blinded, placebo-controlled, dose-finding, and phase 2b trial (IASOS) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, in patients with moderate to severe plaque psoriasis: Results of a phase III, randomized, controlled trial (Efficacy and Safety Trial Evaluating the Effects of Apremilast in Psoriasis [ESTEEM] 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniontherapeutics.com [uniontherapeutics.com]
- 10. researchgate.net [researchgate.net]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. The efficacy and safety of apremilast, etanercept and placebo in patients with moderate-to-severe plaque psoriasis: 52-week results from a phase IIIb, randomized, placebo-controlled trial (LIBERATE) PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apremilast, an oral phosphodiesterase 4 inhibitor, improves patient-reported outcomes in the treatment of moderate to severe psoriasis: results of two phase III randomized, controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 14. UNION therapeutics announces enrollment of first patient in the IASOS Phase 2b study of oral orismilast in psoriasis patients [prnewswire.com]



- 15. UNION therapeutics announces positive topline results from the IASOS Phase 2b study of oral orismilast in patients with moderate to severe psoriasis [prnewswire.com]
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